molecular formula C10H14N2O B3058784 Acetamide, N-[4-(ethylamino)phenyl]- CAS No. 91811-13-1

Acetamide, N-[4-(ethylamino)phenyl]-

Cat. No. B3058784
CAS RN: 91811-13-1
M. Wt: 178.23 g/mol
InChI Key: QYVFNLGWYAKQJD-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(ethylamino)phenyl]- is a chemical compound falling within the category of acetanilide derivatives . Its molecular formula is C10H14N2O , with a molecular weight of approximately 178.23 g/mol . This compound exhibits interesting properties and has been studied for various applications.


Molecular Structure Analysis

The molecular structure of Acetamide, N-[4-(ethylamino)phenyl]- consists of an acetamide group (N-C(=O)-CH3) attached to a phenyl ring substituted at the para position with an ethylamino group (C2H5N). The compound’s 3D structure can be visualized using computational tools .

Scientific Research Applications

Advanced Oxidation Processes

Acetamide derivatives, including N-[4-(ethylamino)phenyl]acetamide, have been studied for their role in advanced oxidation processes (AOPs). These processes are crucial for the degradation of recalcitrant compounds in the environment, particularly in water treatment. The degradation pathways, kinetics, and by-products of these compounds, including various acetamide derivatives, have been explored to enhance the efficiency of AOP systems in removing pollutants from the aqueous medium (Qutob et al., 2022).

Environmental Toxicology

The environmental impact and toxicology of acetamide and its derivatives, including N-[4-(ethylamino)phenyl]acetamide, have been an area of significant research interest. Studies have focused on understanding the biological consequences of exposure to these compounds, reflecting their commercial importance and usage in various applications. The toxicological profiles of these chemicals have been updated to include recent findings, contributing to a more comprehensive understanding of their environmental and health impacts (Kennedy, 2001).

Adsorption and Removal Technologies

Research has also focused on the adsorptive removal of acetaminophen, a compound closely related to acetamide derivatives, from water. This is vital for mitigating the environmental impact of pharmaceutical pollutants. Various adsorbents have been evaluated for their efficacy in removing such compounds from water, with a focus on understanding the underlying mechanisms of adsorption and identifying efficient removal strategies (Igwegbe et al., 2021).

Pharmacology and Toxicology

The pharmacological and toxicological aspects of acetaminophen, closely related to acetamide derivatives, have been extensively studied. Research has delved into the metabolic pathways, genetic differences in metabolism, and the potential for toxicity, especially in cases of overdose. This body of work contributes to a deeper understanding of the safety and efficacy of medications containing acetamide derivatives (Zhao & Pickering, 2011; Brune et al., 2015).

Novel Synthesis Pathways

The chemical reactivity and synthesis pathways of 2-cyano-N-(2-hydroxyethyl) acetamide, a compound structurally related to acetamide, N-[4-(ethylamino)phenyl]-, have been explored. This research is pivotal for the development of novel heterocyclic systems and for expanding the utility of acetamide derivatives in synthetic chemistry (Gouda et al., 2015).

properties

IUPAC Name

N-[4-(ethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h4-7,11H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFNLGWYAKQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466463
Record name Acetamide, N-[4-(ethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[4-(ethylamino)phenyl]-

CAS RN

91811-13-1
Record name Acetamide, N-[4-(ethylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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